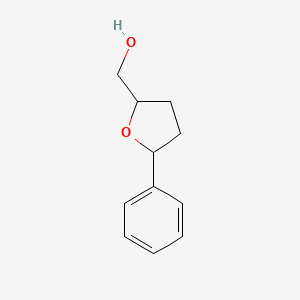

(5-Phenyloxolan-2-yl)methanol

Description

Significance of Phenyl-Substituted Tetrahydrofuran (B95107) Scaffolds in Chemical Research

The tetrahydrofuran (THF) ring is a five-membered saturated oxygen heterocycle that serves as a fundamental structural motif in a vast array of chemical compounds. Its prevalence is particularly notable in natural products, where it is often a key component of molecules with diverse biological activities. researchgate.net The incorporation of a phenyl group onto the THF scaffold, as seen in the (5-Phenyloxolan-2-yl)methanol framework, imparts specific characteristics that are highly valued in chemical research, particularly in medicinal chemistry and materials science.

Phenyl-substituted heterocycles are common bioisosteres for amide bonds and other chemical groups, offering a way to modify a molecule's properties while retaining or enhancing its biological function. nih.gov The phenyl group can engage in π-stacking interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the THF core itself is not merely a passive linker; the ether oxygen can act as a hydrogen bond acceptor, potentially replacing the function of a peptide's carbonyl oxygen in interactions with active sites. nih.gov This combination of a flexible, saturated heterocyclic ring and a rigid, aromatic substituent creates a three-dimensional structure that can effectively probe biological space.

The importance of this structural class is underscored by its presence in commercially available drugs and numerous bioactive natural products, including polyether antibiotics and acetogenins. nih.govgoogle.comacs.org Consequently, the development of synthetic methods to access these scaffolds with high levels of stereochemical control is a major focus of contemporary organic chemistry research. researchgate.net The ability to selectively synthesize specific diastereomers (e.g., cis or trans) and enantiomers of 2,5-disubstituted tetrahydrofurans is crucial for structure-activity relationship (SAR) studies in drug discovery.

Overview of the Research Landscape for this compound

While specific research focusing exclusively on this compound is limited, the synthetic landscape for its structural class—2,5-disubstituted tetrahydrofurans—is rich and well-documented. The primary challenge and focus of this research area lie in controlling the relative and absolute stereochemistry at the C2 and C5 positions. Methodologies are often categorized by the stereoisomer they preferentially produce (cis or trans).

One of the most powerful strategies for creating these scaffolds is through transition-metal-catalyzed cyclization reactions. A notable example is the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides. organic-chemistry.org This method efficiently forms both a carbon-carbon and a carbon-oxygen bond in a single step, typically producing trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1). organic-chemistry.orgnih.gov The reaction is believed to proceed through the intramolecular insertion of the olefin into a palladium(Ar)(OR) intermediate. organic-chemistry.org The scope of this reaction is broad, allowing for the synthesis of monocyclic, spirocyclic, and fused bicyclic tetrahydrofuran systems. nih.govnih.gov

Another prominent method involves the Lewis acid-catalyzed [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with aldehydes. acs.orgnih.gov This approach is highly effective for the diastereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans. acs.orgresearchgate.net Catalysts such as tin(II) triflate (Sn(OTf)₂) have been shown to promote the reaction with excellent yield and high cis selectivity. acs.org This stereospecific reaction allows for the transfer of absolute stereochemistry from an enantioenriched D-A cyclopropane (B1198618) to the tetrahydrofuran product with high fidelity. nih.gov

The tables below summarize key findings from the research on these two major synthetic strategies for producing 2,5-disubstituted tetrahydrofuran scaffolds, which represents the synthetic context for this compound.

Table 1: Palladium-Catalyzed Synthesis of trans-2,5-Disubstituted Tetrahydrofurans

| Starting Materials | Catalyst System | Key Features | Diastereoselectivity (trans:cis) | Reference |

|---|---|---|---|---|

| γ-Hydroxy terminal alkene + Aryl bromide | Pd₂(dba)₃ / DPE-Phos, NaOtBu | Forms C-C and C-O bonds in one step. Good for electron-rich and neutral aryl bromides. | Up to >20:1 | organic-chemistry.orgnih.gov |

| γ-Hydroxy internal alkene + Aryl bromide | Pd(OAc)₂ / P(o-tol)₃, NaOtBu | Forms 2,1'-disubstituted THFs; major products derive from syn-addition across the double bond. | 3:1 to 5:1 for acyclic alkenes; >20:1 for cyclic alkenes | nih.gov |

Table 2: Lewis Acid-Catalyzed Synthesis of cis-2,5-Disubstituted Tetrahydrofurans

| Starting Materials | Catalyst | Key Features | Diastereoselectivity (cis:trans) | Reference |

|---|---|---|---|---|

| Donor-acceptor cyclopropane + Aldehyde | Sn(OTf)₂ (catalytic) | One-step [3+2] cycloaddition. Effective for aldehydes with varying electronics. | Up to >100:1 | acs.org |

| Enantioenriched D-A cyclopropane + Aldehyde | Various Lewis Acids (e.g., SnCl₄, BF₃·OEt₂) | Stereospecific reaction with inversion of configuration at the cyclopropane donor site. | High fidelity transfer of stereochemistry | google.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-phenyloxolan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYMGWAEHDDKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations of 5 Phenyloxolan 2 Yl Methanol

Systematic IUPAC Naming and Common Synonyms for the Compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (5-phenyloxolan-2-yl)methanol . achemblock.comnih.gov The numbering of the oxolane ring begins at the oxygen atom (position 1) and proceeds around the ring to give the substituents the lowest possible locants.

Beyond its systematic name, the compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These synonyms often use the alternative name for the oxolane ring, tetrahydrofuran (B95107).

| Type | Name |

| Systematic IUPAC Name | This compound |

| Common Synonyms | 5-Phenyltetrahydrofuran-2-methanol |

| (5-Phenyl-tetrahydro-furan-2-yl)-methanol | |

| 2-(Hydroxymethyl)-5-phenyltetrahydrofuran |

Isomeric Forms and Diastereomeric Relationships of this compound

The presence of two stereocenters in this compound, at the C2 and C5 positions of the oxolane ring, results in the existence of multiple stereoisomers. These isomers can be classified as diastereomers and enantiomers, each with distinct spatial arrangements and, consequently, different physical and chemical properties.

cis- and trans-Diastereomers

The relative orientation of the phenyl group at C5 and the hydroxymethyl group at C2 gives rise to two diastereomers: cis and trans.

In the cis-isomer , the phenyl and hydroxymethyl groups are on the same side of the tetrahydrofuran ring plane.

In the trans-isomer , these two substituent groups are on opposite sides of the ring plane.

Enantiomeric Series and Absolute Configurations

Each of the cis and trans diastereomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) descriptor. This leads to four possible stereoisomers for this compound:

(2R,5S)-(5-Phenyloxolan-2-yl)methanol

(2S,5R)-(5-Phenyloxolan-2-yl)methanol

(2R,5R)-(5-Phenyloxolan-2-yl)methanol

(2S,5S)-(5-Phenyloxolan-2-yl)methanol

The relationship between the cis/trans isomerism and the absolute configuration is as follows:

The trans-isomers are the (2R,5R) and (2S,5S) enantiomeric pair.

The cis-isomers are the (2R,5S) and (2S,5R) enantiomeric pair. vulcanchem.com

The specific stereochemistry is critical as enantiomers can exhibit distinct biological activities and interactions with other chiral molecules. The synthesis of specific stereoisomers often requires stereoselective methods to control the configuration at the chiral centers. nih.gov For example, the synthesis of the related amine, [(2R,5S)-5-Phenyloxolan-2-yl]methanamine, can be achieved with high enantiomeric excess through methods like catalytic asymmetric 1,4-addition reactions.

The distinct nature of these stereoisomers is reflected in their unique identifiers, such as CAS Registry Numbers.

| Stereoisomer | Absolute Configuration | Diastereomeric Form | CAS Number |

| Enantiomer 1 | (2S,5R) | cis | 2413847-41-1 |

| Enantiomer 2 | (2R,5S) | cis | Not available |

| Enantiomer 3 | (2R,5R) | trans | Not available |

| Enantiomer 4 | (2S,5S) | trans | Not available |

| Racemic Mixture | Mixture of all stereoisomers | N/A | 16014-91-8 |

It is important to note that while the parent racemic compound has a specific CAS number, individual stereoisomers may also have unique identifiers as they are distinct chemical entities. chemicalregister.com The study and synthesis of each of these stereoisomers are crucial for applications where specific three-dimensional structures are required, such as in the development of pharmaceuticals and other bioactive molecules. nih.gov

Advanced Synthetic Methodologies for 5 Phenyloxolan 2 Yl Methanol and Its Stereoisomers

Oxidative Cyclization Routes to 2-Hydroxymethyl-5-phenyltetrahydrofurans

Oxidative cyclization of unsaturated alcohols provides a direct and atom-economical route to functionalized tetrahydrofurans. These methods typically involve the use of a metal catalyst to activate the alkene for an intramolecular attack by the hydroxyl group, often with the incorporation of oxygen from an external oxidant.

Cobalt(II)-Catalyzed Oxidative Cyclization of Hydroxyalkenes

Cobalt-catalyzed oxidative cyclizations are effective for synthesizing substituted tetrahydrofurans. nih.govnih.govrsc.org The Hartung-Mukaiyama cyclization, a cobalt-catalyzed reaction of γ-hydroxy olefins, is known to produce 2,5-trans substituted tetrahydrofurans with a 2-hydroxy substituent. nih.gov A modification by Hartung allows for the synthesis of 2-alkyl-substituted tetrahydrofurans, which is applicable for creating the C2-hydroxymethyl group in the target molecule. nih.gov These reactions tolerate unprotected hydroxyl groups and can handle bulky substituents. nih.gov The process often involves a cobalt(II) catalyst, such as Co(OAc)₂·4H₂O, which facilitates the cyclization in the presence of an oxidant. nih.gov

The general mechanism for these transformations can involve the generation of radical species or high-valent metal-oxo intermediates that initiate the cyclization cascade. For instance, the cobalt-mediated decomposition of hydroperoxides can generate oxygen-centered radicals that promote the reaction. rsc.org

Stereoselective Control in Oxidative Cyclizations

Achieving stereocontrol in oxidative cyclizations is crucial for accessing specific stereoisomers of (5-Phenyloxolan-2-yl)methanol. The stereochemical outcome is influenced by the geometry of the starting alkene, the nature of the catalyst, and the reaction conditions. For example, selenoetherification, an electrophilic cyclization, demonstrates how stereoselectivity can be achieved. The cyclization of substituted 5-phenyl-pent-4-en-1-ols with selenium electrophiles can proceed with high diastereoselectivity, influenced by the anti-addition of the nucleophile and the selenium electrophile across the double bond. researchgate.net

Other strategies for stereocontrol involve using chiral catalysts or auxiliaries that can direct the approach of the reacting partners. Kinetic resolution of racemic starting materials, such as 4,5-epoxy alcohols, using cobalt catalysis can also be employed to selectively cyclize one enantiomer, yielding enantiomerically enriched tetrahydrofuran (B95107) products. nih.gov

Intramolecular Cyclization Strategies for Tetrahydrofuran Ring Formation

Intramolecular cyclization is a cornerstone strategy for constructing the tetrahydrofuran ring. These reactions typically involve a linear precursor containing a nucleophile (often a hydroxyl group) and an electrophilic site, such as an epoxide, which react to form the five-membered ring. The regioselectivity of the ring closure is governed by Baldwin's rules, with the 5-exo-tet cyclization being kinetically favored for the formation of tetrahydrofurans from epoxy alcohols. nih.govresearchgate.net

Silica (B1680970) Gel-Catalyzed Intramolecular Epoxy Ring Opening

A notably efficient and mild method for constructing the 2-hydroxymethyl-5-phenyltetrahydrofuran skeleton is the silica gel-catalyzed intramolecular ring-opening of an epoxy alcohol. molaid.comresearchgate.net This approach has been successfully applied in the total synthesis of natural products like (+)-goniothalenol. researchgate.net The reaction proceeds by treating a diastereomeric mixture of (2S,3R)-4,5-epoxy-5-phenyl-1,2,3-pentanetriol derivatives with silica gel. researchgate.net The acidic nature of the silica gel facilitates the protonation of the epoxide oxygen, activating it for nucleophilic attack by a suitably positioned hydroxyl group. rsc.org This method is advantageous due to its operational simplicity and the use of an inexpensive, solid-supported catalyst. rsc.org

In a specific example, the cyclization of an O,O'-benzylidene protected epoxy alcohol precursor using silica gel led to the formation of the corresponding O,O'-benzylidene derivative of (2S,3R,4S,5S)-2-(hydroxymethyl)-5-phenyltetrahydrofuran-3,4-diol as the major product. researchgate.net

Cyclization of Epoxide Precursors

The cyclization of epoxide precursors is a versatile strategy for synthesizing substituted tetrahydrofurans. nih.govmdpi.com The key step is an intramolecular epoxide ring opening (IERO) by a hydroxyl group. nih.gov This process is typically a 5-exo-tet cyclization, which is kinetically favored over the alternative 6-endo-tet pathway that would form a tetrahydropyran (B127337). nih.govresearchgate.net

The stereochemistry of the resulting tetrahydrofuran is dictated by the stereochemistry of the parent epoxide and the Sₙ2-like nature of the ring-opening reaction, which proceeds with inversion of configuration at the carbon atom being attacked. For instance, in the synthesis of (+)-goniothalenol from L-arabinose, a pivotal step is the silica-gel catalyzed cyclization of a diastereomeric mixture of (4S,5S)- and (4R,5S)-epoxides derived from (2S,3R)-4,5-epoxy-5-phenyl-1,2,3-pentanetriol. researchgate.net

| Starting Epoxide Stereoisomer | Major Cyclization Product Stereoisomer | Catalyst |

| (2S,3R,4S,5S)-epoxy acetal (B89532) | (2S,3R,4R,5R)-tetrahydrofuran derivative | Ti(Oi-Pr)₄ nih.gov |

| (2S,3R)-4,5-epoxy-5-phenyl-1,2,3-pentanetriol derivative | (2S,3R,4S,5S)-2-(hydroxymethyl)-5-phenyltetrahydrofuran-3,4-diol derivative | Silica Gel researchgate.net |

This table illustrates how different catalysts can influence the stereochemical outcome of the cyclization of epoxide precursors.

Lewis acids like titanium(III) reagents or titanium(IV) isopropoxide can also mediate these cyclizations, sometimes altering the stereochemical outcome or enabling reactions that are otherwise difficult. nih.govresearchgate.net For example, Ti(Oi-Pr)₄ can mediate kinetic spirocyclization of glycal epoxides with retention of configuration, demonstrating the powerful role of the catalyst in directing the reaction pathway. nih.gov

Stereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of this compound necessitates the use of stereoselective and enantioselective strategies. These approaches can be broadly categorized into methods that use chiral starting materials, chiral catalysts, or chiral auxiliaries.

One powerful strategy is chiral pool synthesis , which utilizes readily available, enantiomerically pure natural products as starting materials. For example, L-arabinose has been used as a chiral precursor to synthesize (+)-goniothalenol, which contains a 2-hydroxymethyl-5-phenyltetrahydrofuran core with defined stereochemistry. researchgate.net

Asymmetric catalysis offers another route to enantiomerically enriched products. This can involve:

Catalytic Asymmetric 1,4-Addition: The tetrahydrofuran ring precursor can be formed via a catalytic asymmetric 1,4-addition of a phenylboronic acid derivative to a γ,δ-unsaturated carbonyl compound. Subsequent reduction of the carbonyl and intramolecular cyclization would yield the target structure. Rhodium complexes with chiral ligands like (R)-BINAP have been shown to provide high enantiomeric excess in similar systems.

Sharpless Asymmetric Dihydroxylation (SAD): This method can be used to introduce chirality into an alkene precursor. The resulting chiral diol can then be converted into an epoxide or a mesylate, which undergoes stereospecific intramolecular cyclization to form the tetrahydrofuran ring. nih.gov

Kinetic Resolution: As mentioned previously, racemic mixtures of intermediates like epoxy alcohols can be resolved using chiral catalysts. For example, cobalt- or vanadium-catalyzed kinetic resolutions can selectively react with one enantiomer, leaving the other unreacted and allowing for the separation of enantiomerically enriched material. nih.gov

The use of chiral auxiliaries is another established method. A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed to yield the enantiomerically pure product. vulcanchem.com

These diverse methodologies provide a robust toolkit for chemists to access not only racemic (5-Phenyyloxolan-2-yl)methanol but also its specific, stereochemically pure isomers, which is often critical for applications where molecular geometry dictates function.

Asymmetric Synthesis from Chiral Pool Starting Materials (e.g., L-Arabinose, D-Mannose)

The chiral pool approach leverages the inherent chirality of readily available natural products, such as carbohydrates, to serve as enantiomerically pure starting materials. academie-sciences.frmdpi.com This strategy avoids the need for asymmetric catalysis in the initial steps, as the stereochemistry of the final product is derived from the starting material's existing chiral centers. academie-sciences.fr Sugars like L-Arabinose and D-Mannose are particularly valuable precursors for the synthesis of chiral tetrahydrofurans.

The synthesis of 2,5-disubstituted tetrahydrofuran derivatives from D-mannose has been demonstrated in the context of natural product synthesis. researchgate.net For example, in the total synthesis of biselide A, a key 3-hydroxy tetrahydrofuran unit was constructed from an intermediate obtained in four steps from D-mannose. researchgate.net A general strategy involves the chemical modification of the sugar to create a linear polyhydroxy chain, which can then undergo cyclization. For instance, D-mannose can be converted into a dihydroxy-vinylfuran intermediate, which, through a subsequent oxidative cyclization, yields a tetrahydrofurofuran diol, a core structure that can be further elaborated. semanticscholar.org

L-Arabinose, a C5 sugar, is another suitable starting material. academie-sciences.frwiley-vch.denih.govbeilstein-journals.org Synthetic routes can be designed to transform L-arabinose into chiral macrocycles and other complex molecules. wiley-vch.debeilstein-journals.org The synthesis of L-arabinose-based lariat (B8276320) ethers, for example, begins with the protection of the hydroxyl groups, followed by the introduction of a polyether chain and subsequent cyclization. wiley-vch.de A similar strategic manipulation of the hydroxyl and aldehyde functionalities in L-arabinose can lead to precursors for 2,5-disubstituted tetrahydrofurans. The phenyl group at C5 and the hydroxymethyl group at C2 of the target molecule can be installed through nucleophilic addition (e.g., Grignard or organolithium reagents) and reduction/functional group manipulation of the sugar's carbonyl and terminal carbons, respectively.

While direct syntheses of this compound from these specific sugars require multi-step sequences, the chiral pool approach provides a reliable foundation for accessing specific enantiomers of the target compound.

Heck-Matsuda Arylation of Chiral Dihydrofurans

The Palladium-catalyzed Heck-Mizoroki reaction and its variant, the Heck-Matsuda reaction, are powerful tools for C-C bond formation, specifically for the arylation of olefins. researchgate.netrsc.org The asymmetric Heck reaction is particularly relevant for the synthesis of chiral tetrahydrofurans, with the arylation of 2,3-dihydrofuran (B140613) serving as a benchmark reaction. researchgate.netsigmaaldrich.com

In a seminal example, the reaction of 2,3-dihydrofuran with phenyl triflate, catalyzed by a palladium complex with the chiral ligand (R)-BINAP, yields (R)-2-phenyl-2,3-dihydrofuran with high enantioselectivity (up to 96% ee). researchgate.netsigmaaldrich.com This intermediate can then be converted to this compound through subsequent reduction and hydroboration-oxidation of the double bond.

The Heck-Matsuda reaction utilizes more readily available and stable aryldiazonium salts as the aryl source. researchgate.net This method has been successfully applied in the desymmetrization of cyclic olefins to create chiral scaffolds. The general reaction involves a palladium precursor, a chiral ligand, and a base. Various palladium precursors have been studied, including Pd₂(dba)₃, Pd(acac)₂, and [PdCl(allyl)]₂, with the latter showing high conversions in the arylation of 2,3-dihydrofuran with iodobenzene. rsc.orgresearchgate.net

The choice of ligand is critical for achieving high enantioselectivity. Besides the classic BINAP, other chiral ligands like phosphanyl-oxazolines (PHOX) have been developed. sigmaaldrich.com PHOX ligands are noted for their ability to suppress double bond isomerization, a common side reaction in Heck arylations of cyclic olefins, thus leading to higher selectivity for the desired 2-phenyl-2,3-dihydrofuran (B8783652) product over the thermodynamically more stable 2-phenyl-2,5-dihydrofuran. sigmaaldrich.com

Table 1: Heck Arylation of 2,3-Dihydrofuran This table is a representative summary based on data from multiple sources.

| Aryl Source | Palladium Precursor | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Phenyl triflate | Pd(OAc)₂ | (R)-BINAP | (R)-2-Phenyl-2,3-dihydrofuran | 96% | researchgate.netsigmaaldrich.com |

| Iodobenzene | [PdCl(allyl)]₂ | Chiral Ionic Liquid | 2-Phenyl-2,3-dihydrofuran | High (not specified) | rsc.org |

| Phenyl triflate | Pd(OAc)₂ | PHOX Ligand | (S)-2-Phenyl-2,3-dihydrofuran | up to 82% | sigmaaldrich.com |

Lewis Acid-Mediated Rearrangements to Substituted Tetrahydrofurans

Lewis acid-mediated reactions provide a powerful avenue for the stereoselective synthesis of substituted tetrahydrofurans through various cyclization and rearrangement pathways. These reactions often proceed through oxonium ion intermediates, allowing for controlled bond formation.

One notable strategy involves the Lewis acid-catalyzed rearrangement of vinyl acetals derived from 4,5-dihydro-1,3-dioxepines. This method can produce either cis- or trans-2,3-disubstituted tetrahydrofurans with high stereoselectivity, depending on the reaction temperature. Lower temperatures favor the cis product, while higher temperatures yield the trans isomer. This methodology has been applied to the synthesis of the bis-tetrahydrofuran core of the HIV protease inhibitor darunavir.

Another approach is the tin(IV) chloride-mediated [3+2] cycloaddition of allylgermanes to α-dicarbonyl compounds, which stereoselectively produces germyl-substituted tetrahydrofurans in good yields. The Prins-type cyclization is also a common Lewis acid-mediated strategy. The reaction of homoallylic alcohols with aldehydes, catalyzed by Lewis acids like In(OTf)₃, can generate 2,4-disubstituted tetrahydrofurans. The stereoselectivity is often controlled by the pseudoequatorial orientation of substituents in the cyclization transition state.

Furthermore, Lewis acids like SnCl₄ can mediate the ring contraction of dioxepane derivatives or promote the cyclization of α-diazoesters with β-benzyloxy carbonyl compounds to afford highly substituted tetrahydrofurans. These methods demonstrate the versatility of Lewis acids in orchestrating complex ring-forming cascades to access diverse tetrahydrofuran structures.

Palladium-Catalyzed Allylation Reactions for Tetrahydrofuran Construction

Palladium-catalyzed reactions are central to modern organic synthesis, and several strategies utilize palladium catalysis to construct the tetrahydrofuran ring. These methods often involve the formation of both a C-C and a C-O bond in a single, highly diastereoselective step.

A prominent method is the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides. This reaction likely proceeds through the formation of a Pd(Ar)(OR) intermediate, followed by intramolecular insertion of the olefin. This approach allows for the synthesis of 2,5-disubstituted tetrahydrofurans with diastereoselectivities often exceeding 20:1.

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is another key strategy. A diastereoselective synthesis of 5-alkyl-3-hydroxy-2-vinyl tetrahydrofurans has been developed using 4,6-dihydroxyalk-2-en-1-yl esters as substrates. organicchemistrytutor.com This reaction is directed by a counterion, where a network of hydrogen bonds in the transition state controls the stereochemical outcome. organicchemistrytutor.com

Furthermore, palladium-catalyzed asymmetric allylic cycloadditions of vinylethylene carbonates with nitroalkenes have been developed to construct multi-functionalized tetrahydrofurans bearing three contiguous stereocenters. Using a palladium complex with a chiral BINAP ligand, these reactions proceed in good yields and with excellent stereoselectivities. These methods highlight the power of palladium catalysis to control complex stereochemical arrangements during the formation of the tetrahydrofuran ring system.

Platinum-Catalyzed Hydroalkoxylation of Hydroxy Olefins

Platinum-catalyzed intramolecular hydroalkoxylation of γ-hydroxy olefins is a direct and efficient method for the synthesis of substituted tetrahydrofurans. This reaction involves the addition of an alcohol's O-H bond across an olefin's C=C bond.

Research by Widenhoefer and colleagues has shown that a catalytic system composed of a platinum(II) salt, such as [PtCl₂(H₂C=CH₂)]₂, and a phosphine (B1218219) ligand can effectively cyclize γ- and δ-hydroxy olefins to form tetrahydrofuran and tetrahydropyran derivatives, respectively. For example, the reaction of 2,2-diphenyl-4-penten-1-ol with a platinum catalyst yields 2-methyl-4,4-diphenyltetrahydrofuran in good yield.

This methodology exhibits broad functional group tolerance, accommodating esters (pivaloate, acetate), amides, ethers (silyl, benzyl), and even additional hydroxyl and olefinic groups. The reaction tolerates various substitution patterns on the carbon backbone and the olefin. This robustness makes it a valuable tool for the synthesis of complex molecules containing the tetrahydrofuran motif. The platinum-catalyzed hydroalkoxylation provides a convergent route to the target structure from an appropriately substituted hydroxy olefin precursor.

Table 2: Platinum-Catalyzed Hydroalkoxylation of a γ-Hydroxy Olefin

| Substrate | Catalyst System | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,2-Diphenyl-4-penten-1-ol | [PtCl₂(H₂C=CH₂)]₂ (1 mol %), P(4-C₆H₄CF₃)₃ (2 mol %) | 70 | 24 | 2-Methyl-4,4-diphenyltetrahydrofuran | 78 |

Diastereoselective Grignard Reactions in Precursor Synthesis

Grignard reagents (RMgX) are fundamental tools in organic synthesis for forming C-C bonds. nih.govrsc.org In the context of synthesizing this compound, diastereoselective Grignard reactions are crucial for establishing the stereochemistry of precursors, typically γ-hydroxy ketones or related 1,4-diols. researchgate.net

The synthesis of an alcohol precursor via the addition of a Grignard reagent to a carbonyl compound is a classic strategy. researchgate.netsapub.org For example, to create the precursor for this compound, one could envision the reaction of a phenyl Grignard reagent (PhMgBr) with a protected γ-keto aldehyde. The subsequent stereoselective reduction of the resulting ketone and cyclization under acidic conditions would yield the desired tetrahydrofuran.

The stereoselectivity of Grignard additions can be influenced by several factors, including chelation control. The addition of alkyl magnesium halides to β-hydroxy ketones has been shown to proceed with high diastereoselectivity, particularly when using alkylmagnesium iodide reagents, to form syn-1,3-diols. This selectivity arises from the ability of the magnesium halide to form a stable six-membered chelate with the substrate, directing the nucleophilic attack of a second equivalent of the Grignard reagent. This principle can be applied to the synthesis of chiral 1,4-diol precursors, which are readily cyclized to 2,5-disubstituted tetrahydrofurans.

An alternative precursor is a γ-lactone. The addition of a phenyl Grignard reagent to a suitable γ-lactone (e.g., derived from glutamic acid or a sugar) would generate a lactol or a keto-alcohol intermediate, which can then be reduced and cyclized to form the this compound core. The inherent chirality of the starting lactone directs the stereochemical outcome of the final product.

Organotitanium Reagent Additions in Chiral Synthesis

Organotitanium reagents have emerged as versatile and highly selective nucleophiles in asymmetric synthesis. Their reduced basicity compared to Grignard or organolithium reagents often leads to higher chemoselectivity, allowing for additions to aldehydes and ketones in the presence of more sensitive functional groups.

A key application in tetrahydrofuran synthesis is the stereoselective addition of chiral titanium enolates to γ-lactols. The reaction of a γ-lactol (a cyclic hemiacetal) with a chiral titanium enolate, generated from an N-acyloxazolidinone and a titanium(IV) source like TiCl₄, can produce 2,5-disubstituted tetrahydrofurans with a high degree of stereocontrol. The facial selectivity of the addition is often completely controlled by the chiral auxiliary on the titanium enolate, while the diastereoselectivity with respect to the existing stereocenter on the lactol can be influenced by the nature of the enolate.

Another powerful method involves the reductive cyclization of olefinic iodoethers catalyzed by titanocene (B72419) dichloride (Cp₂TiCl₂). This radical cyclization provides a versatile route to multisubstituted tetrahydrofurans. Additionally, Petasis and co-workers have described the conversion of substituted 1,3-dioxolan-4-ones to tetrahydrofuran products via reaction with dimethyltitanocene (a Petasis reagent) followed by a Lewis acid-mediated rearrangement. This sequence generates an oxonium ion that rearranges to form the tetrahydrofuran ring.

These organotitanium-based methods offer powerful alternatives for the construction of complex and stereochemically rich tetrahydrofuran derivatives, including precursors to (5-PhenyToxolan-2-yl)methanol.

Precursor and Intermediate Chemistry in the Synthesis of this compound

The strategic assembly of the this compound framework often relies on the careful selection and manipulation of specific precursors and intermediates. These molecules are designed to facilitate the key bond-forming reactions, particularly the cyclization to form the tetrahydrofuran ring, with high levels of regio- and stereocontrol. The following sections detail the chemistry of several important classes of these precursors.

Derivatives of 5-Hydroxy-5-phenyl-1-pentene

Derivatives of 5-hydroxy-5-phenyl-1-pentene serve as fundamental acyclic precursors for the synthesis of this compound. The key transformation is an intramolecular cyclization, which can be promoted under various conditions to afford the desired tetrahydrofuran ring system.

The intramolecular cyclization of these homoallylic alcohols can be achieved through methods such as halocyclization. For instance, the reaction of 5-hydroxypentenes with N-bromosuccinimide (NBS) or iodine (I2) in the presence of L-proline can yield β-halogenated tetrahydrofurans. scribd.comresearchgate.net These reactions are often rapid, occurring within minutes at low temperatures, and can exhibit good yields. scribd.comresearchgate.net The stereoselectivity of the cyclization, leading to either cis or trans substituted tetrahydrofurans, can be influenced by the reaction conditions and the substitution pattern on the pentene backbone. scribd.com For example, L-proline catalysis has been shown to improve both the yield and stereoselectivity compared to HBr-catalyzed cyclization. scribd.com

Another approach involves the palladium-catalyzed intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, formed from γ-hydroxy alkenes and aryl bromides. This method allows for the formation of both a C-C and a C-O bond with high diastereoselectivity.

Table 1: Representative Cyclization of 5-Hydroxypentene Derivatives

| Starting Material | Reagents | Conditions | Product | Yield (%) | cis:trans Ratio | Reference |

| 5-hydroxypentene | NBS, L-proline (20 mol%) | THF, 0°C, 10 min | β-bromotetrahydrofuran | 99 | 44:56 | scribd.com |

| 5-hydroxypentene | NBS, HBr (cat.) | CH2Cl2, 0°C, 30 min | β-bromotetrahydrofuran | 96 | 26:74 | scribd.com |

| 1-phenyl-4-penten-1-ol | I2, L-proline | THF, 0°C | No reaction | - | - | scribd.com |

Data compiled from studies on analogous systems.

Epoxy-Pentanetriol Benzylidene Acetals

A significant strategy for the stereocontrolled synthesis of highly functionalized this compound derivatives involves the intramolecular cyclization of epoxy-pentanetriol benzylidene acetals. researchgate.net This method is particularly powerful for establishing multiple stereocenters with a high degree of control.

The synthesis often starts from a readily available chiral precursor, such as D-mannose. The key step is the treatment of a diastereomeric mixture of (2S,3R)-4,5-epoxy-5-phenyl-1,2,3-pentanetriol 1,3-benzylidene acetals with silica gel. researchgate.net This induces an intramolecular cyclization to form the tetrahydrofuran ring. Notably, this reaction can proceed with simultaneous stereochemical inversion at the C-4 and C-5 positions, leading to the formation of specific diastereomers of the O,O'-benzylidene derivative of (2S,3R,4S,5S)-2-(hydroxymethyl)-5-phenyltetrahydrofuran-3,4-diol. researchgate.net

Further transformations of these cyclized products can provide access to other stereoisomers. For instance, hydroboration of a dihydrofuran intermediate derived from the initial cyclization product can achieve stereochemical inversion to a different diastereomer. researchgate.net This highlights the versatility of this approach in accessing a range of stereochemically diverse tetrahydrofuran cores.

Chiral 2-Hydroxymethyldihydrofuran Derivatives

Chiral 2-hydroxymethyldihydrofuran derivatives are valuable intermediates that can be converted to this compound and its stereoisomers. These dihydrofurans can be prepared through various synthetic routes and then subjected to reactions that modify the double bond to install the desired functionality and stereochemistry at the C-3 and C-4 positions.

One method to access these dihydrofurans is from the cyclization products of epoxy-pentanetriol benzylidene acetals, as discussed in the previous section. researchgate.net The resulting O,O'-benzylidene derivative of (2S,3R,4S,5S)-2-(hydroxymethyl)-5-phenyltetrahydrofuran-3,4-diol can be converted to the (2S,3S)-3-hydroxy-2-(hydroxymethyl)-5-phenyl-2,3-dihydrofuran O,O'-benzylidene derivative. researchgate.net This dihydrofuran can then undergo further stereoselective transformations, such as hydroboration, to introduce substituents on the furan (B31954) ring with specific stereochemistry. researchgate.net

Chloropolyol Cyclizations

The cyclization of chloropolyols presents a direct and operationally simple method for the stereoselective synthesis of functionalized tetrahydrofuranols. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This approach is particularly attractive due to its use of water as a solvent and the avoidance of complex protecting group strategies. organic-chemistry.org

The methodology involves heating readily available chloropolyols in water, which promotes a concise and stereoselective cyclization to form the tetrahydrofuran ring. organic-chemistry.org These reactions are chemoselective for tetrahydrofuran formation and have been shown to be efficient, providing high yields of the desired products. organic-chemistry.org The use of microwave assistance can further accelerate the reaction and improve yields. organic-chemistry.org

This strategy has been successfully applied to the asymmetric synthesis of natural products containing the tetrahydrofuran motif, such as (+)-goniothalesdiol. organic-chemistry.orgresearchgate.net The required chloropolyol precursors can be accessed through stereoselective reactions like Sharpless asymmetric epoxidation and dihydroxylation. researchgate.net The cyclization proceeds with high regioselectivity and stereochemical control, making it a robust tool for the synthesis of complex molecules. organic-chemistry.org

Table 2: Chloropolyol Cyclization for Tetrahydrofuranol Synthesis

| Substrate | Conditions | Product | Yield (%) | Reference |

| Chlorodiol | H2O, 100 °C, 12 h | Tetrahydrofuranol | 95 | organic-chemistry.org |

| Chlorotriol | H2O, 100 °C, 12 h | Dihydroxytetrahydrofuran | 91 | organic-chemistry.org |

| Chlorotetrol | H2O, 100 °C, 12 h | Trihydroxytetrahydrofuran | 88 | organic-chemistry.org |

| Chlorodiol | H2O, Microwave, 150 °C, 10 min | Tetrahydrofuranol | 98 | organic-chemistry.org |

Data represents generalized findings from the study.

1,3-Dioxolan-4-one Derivatives

Chiral 1,3-dioxolan-4-ones, which can be derived from α-hydroxy acids like mandelic acid, serve as versatile chiral building blocks in asymmetric synthesis. mdpi.comresearchgate.net These compounds can be employed as chiral enolate equivalents, allowing for the stereoselective introduction of substituents that can ultimately be incorporated into the this compound framework.

For example, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, can undergo Michael addition to various acceptors. mdpi.com The resulting adducts contain a new stereocenter created with high diastereoselectivity. Subsequent transformations, including fragmentation of the dioxolanone ring, can then be used to elaborate the structure towards the target tetrahydrofuran. The dioxolanone essentially acts as a chiral benzoyl anion equivalent in these sequences. mdpi.com

Another application involves the use of 5-methylene-1,3-dioxolan-4-ones in cycloaddition reactions. mdpi.com The resulting spiro adducts can undergo thermal fragmentation to yield chiral epoxy ketones, demonstrating the utility of the dioxolanone as a chiral ketene (B1206846) equivalent. mdpi.com These reactive intermediates can then be trapped and further manipulated to construct the desired substituted tetrahydrofuran ring system.

Chemical Transformations and Reactivity of 5 Phenyloxolan 2 Yl Methanol and Its Derivatives

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of (5-Phenyloxolan-2-yl)methanol can be selectively oxidized to the corresponding aldehyde, (5-phenyloxolan-2-yl)carbaldehyde, using specific chromium-based reagents under anhydrous conditions to prevent overoxidation to the carboxylic acid.

Collins Oxidation

Collins oxidation offers a method for converting primary alcohols to aldehydes. wikipedia.org This reaction utilizes the Collins reagent, a complex of chromium(VI) oxide and pyridine (B92270) in dichloromethane (B109758). wikipedia.orgwikipedia.org The reagent is typically prepared in situ to ensure anhydrous conditions, which are crucial for stopping the oxidation at the aldehyde stage. wikipedia.org The use of dichloromethane as a solvent and stoichiometric amounts of pyridine renders the Collins reagent less basic compared to similar oxidants like the Sarett reagent. organic-chemistry.org This method is particularly advantageous for substrates that are sensitive to acids. wikipedia.orgorganic-chemistry.org While effective for simpler substrates, its utility can decrease with more complex molecules where greater selectivity may be required. wikipedia.org

Table 1: Collins Oxidation of this compound

| Reactant | Reagent | Product | Key Features |

|---|---|---|---|

| This compound | Collins Reagent (CrO₃•2Py in CH₂Cl₂) | (5-phenyloxolan-2-yl)carbaldehyde | Anhydrous conditions prevent overoxidation. stackexchange.com |

| Less basic than Sarett reagent. organic-chemistry.org | |||

| Suitable for acid-sensitive substrates. wikipedia.org |

Pfitzner-Moffatt Oxidation

The Pfitzner-Moffatt oxidation provides an alternative route for the oxidation of primary alcohols to aldehydes. wikipedia.orgsynarchive.com This method employs a combination of dimethyl sulfoxide (B87167) (DMSO) as the oxidant and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as a dehydrating agent. wikipedia.orgalfa-chemistry.com The reaction proceeds through an alkoxysulfonium ylide intermediate which then decomposes to yield the aldehyde and dimethyl sulfide. wikipedia.org While the Pfitzner-Moffatt oxidation is known for its mild conditions, a notable drawback is the formation of dicyclohexylurea, a byproduct that can be challenging to separate from the desired product. wikipedia.orgalfa-chemistry.com The reaction has been largely superseded by the Swern oxidation, which generally offers higher yields and simpler workup procedures. wikipedia.org

Table 2: Pfitzner-Moffatt Oxidation of this compound

| Reactant | Reagents | Product | Key Features |

|---|---|---|---|

| This compound | DMSO, DCC, Acid catalyst | (5-phenyloxolan-2-yl)carbaldehyde | Mild reaction conditions. alfa-chemistry.com |

| Involves an alkoxysulfonium ylide intermediate. wikipedia.org | |||

| Byproduct removal can be difficult. wikipedia.orgalfa-chemistry.com |

Reduction Methodologies Affecting Related Structures

The reductive cleavage of the tetrahydrofuran (B95107) ring in derivatives like 2-methoxy-5-phenyl-tetrahydrofuran is influenced by substituents on the ring. Hydrogenolysis with a mixture of aluminum chloride and lithium aluminum hydride can lead to cleavage of either the endocyclic or exocyclic carbon-oxygen bond. The presence of a phenyl group at the C-5 position directs the cleavage. Specifically, the hydrogenolysis of 2-methoxy-5-phenyl-tetrahydrofuran results in 84.5% ring cleavage product, indicating that electronic effects of the substituent are more significant than steric effects in determining the reaction's course. loewenlabs.com

Functional Group Interconversions and Derivatization

The hydroxyl group of this compound can be activated and displaced or protected to facilitate further synthetic transformations.

Displacement Reactions of Activated Hydroxyls (e.g., Triflate Displacement)

The hydroxyl group can be converted into a good leaving group, such as a triflate, to enable nucleophilic substitution reactions. This strategy is employed in the synthesis of various derivatives. For instance, activation of the hydroxyl group followed by displacement with an azide (B81097) nucleophile can yield 2-(azidomethyl)-5-phenyltetrahydrofuran. This intermediate can be further transformed, for example, through reduction to the corresponding amine, [(2R,5S)-5-phenyloxolan-2-yl]methanamine.

Formation of Protecting Group Derivatives (e.g., Acetals, Benzylidene Acetals)

Protecting groups are frequently used in organic synthesis to temporarily mask a reactive functional group, allowing for selective reactions elsewhere in the molecule. organic-chemistry.orgwikipedia.org For diol functionalities, benzylidene acetals are common protecting groups. beilstein-journals.org These are formed by reacting the diol with benzaldehyde (B42025) or a derivative in the presence of an acid catalyst. lew.ro

In the context of related furanose systems, the formation of 3,5-O-benzylidene acetals has been documented. nih.gov The stability and regioselectivity of acetal (B89532) formation and cleavage can be influenced by steric and electronic factors within the molecule. nih.govnih.gov For example, the reductive cleavage of p-methoxybenzylidene acetals can be directed to yield either the 4-O- or 6-O-p-methoxybenzyl ether by tuning the reaction temperature and reagent concentrations. nih.govscispace.com The removal of benzylidene acetals can be accomplished under various conditions, including acidic hydrolysis or catalytic transfer hydrogenation. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (5-phenyloxolan-2-yl)carbaldehyde |

| 2-methoxy-5-phenyl-tetrahydrofuran |

| 2-(azidomethyl)-5-phenyltetrahydrofuran |

| [(2R,5S)-5-phenyloxolan-2-yl]methanamine |

| Chromium(VI) oxide |

| Pyridine |

| Dichloromethane |

| Dimethyl sulfoxide (DMSO) |

| Dicyclohexylcarbodiimide (DCC) |

| Aluminum chloride |

| Lithium aluminum hydride |

| Triflate |

| Benzaldehyde |

Stereochemical Inversion Strategies for this compound Diastereomers

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. In the context of this compound, which possesses two stereocenters at the C2 and C5 positions of the oxolane ring, the ability to invert the stereochemistry of one or both of these centers is a valuable synthetic tool. This allows for the conversion of a more readily available diastereomer into a less accessible one, thereby providing access to the complete set of possible stereoisomers for further investigation. The primary strategy employed for the stereochemical inversion of the hydroxyl-bearing stereocenter in derivatives of this compound is the Mitsunobu reaction.

The mechanism of the Mitsunobu reaction is initiated by the formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine (B44618) and DEAD. This intermediate then protonates the acidic nucleophile (e.g., a carboxylic acid), which is followed by the activation of the alcohol. The activated alcohol, now a good leaving group, is subsequently displaced by the nucleophile in a backside attack, leading to the observed inversion of stereochemistry. wikipedia.orgnih.gov

In the synthesis of complex molecules containing 2,5-disubstituted tetrahydrofuran rings, the Mitsunobu reaction has been successfully applied to invert the stereochemistry at the carbinol center. For instance, in the total synthesis of certain natural products, a specific diastereomer of a 2-hydroxymethyl-5-substituted tetrahydrofuran may be required. If the synthetic route naturally yields the opposite diastereomer, a Mitsunobu reaction can be employed to correct the stereochemistry. acs.org

For the stereochemical inversion of a this compound diastereomer, a typical procedure would involve the reaction of the alcohol with a suitable carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, in the presence of triphenylphosphine and DEAD or DIAD in an appropriate solvent like tetrahydrofuran (THF). wikipedia.orgacs.org The resulting ester will have the opposite stereochemistry at the C2 position. Subsequent hydrolysis of the ester will then yield the inverted this compound diastereomer.

The choice of reagents and reaction conditions can be crucial for the success of the inversion. The acidity of the nucleophile is an important factor, with those having a pKa of less than 13 generally being effective. wikipedia.org The solvent can also influence the reaction, with THF being a common choice. wikipedia.org

While specific studies focusing solely on the stereochemical inversion of this compound diastereomers are not extensively detailed in the literature, the principles and applications of the Mitsunobu reaction on analogous 2,5-disubstituted tetrahydrofuran systems provide a clear blueprint for this transformation. The following table summarizes representative conditions for Mitsunobu inversions on secondary alcohols, including those with structures similar to this compound, as reported in various synthetic studies.

| Substrate (Alcohol) | Nucleophile | Reagents | Solvent | Temperature (°C) | Yield (%) | Stereochemical Outcome |

| Secondary Alcohol | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | ~80-95 | Inversion |

| Secondary Alcohol | p-Nitrobenzoic Acid | PPh₃, DIAD | Toluene | RT | ~85-98 | Inversion |

| Chiral Secondary Alcohol | Hydrazoic Acid (HN₃) | PPh₃, DIAD | Benzene | RT | ~40 | Inversion (forms azide) |

| (2S,5R)-Isomer | Acetic Acid | PPh₃, DEAD | THF | RT | High | Inversion to (2R,5R)-isomer |

| (2R,5S)-Isomer | Benzoic Acid | PPh₃, DIAD | Dichloromethane | 0 to RT | High | Inversion to (2S,5S)-isomer |

This table is a representation of typical Mitsunobu reaction conditions and outcomes based on general literature and may not represent specific results for this compound.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating the (5-Phenyloxolan-2-yl)methanol Moiety

The tetrasubstituted tetrahydrofuran (B95107) core of this compound is a recurring feature in a class of natural products known as styryllactones, many of which exhibit significant cytotoxic properties. researchgate.netsciengine.com The precise stereochemical arrangement of the substituents on the oxolane ring is crucial for their biological activity, making their total synthesis a significant challenge that hinges on the stereocontrolled formation of this central ring system.

Synthesis of (+)-Altholactone [(+)-Goniothalenol] and Stereocongeners

(+)-Altholactone, also known as (+)-Goniothalenol, is a styryllactone first isolated from Polyalthia species and later from Goniothalamus giganteus. researchgate.net It demonstrates notable cytotoxicity against various tumor cell lines. sciengine.com The total synthesis of (+)-Altholactone and its stereoisomers has been a subject of considerable interest, with multiple strategies developed to construct its distinctive tetrahydrofuro[3,2-b]pyran-5-one skeleton.

One successful approach begins with readily available starting materials like L-arabinose or cinnamyl alcohol. researchgate.netsciengine.com Key transformations often involve the Sharpless asymmetric epoxidation or dihydroxylation to install the initial chirality. researchgate.net A concise synthesis reported by Yadav et al. utilizes Sharpless asymmetric epoxidation of cinnamyl alcohol to create a chiral diol, which is then converted into the target lactone. researchgate.net

Another strategy employs a RAMP-hydrazone α-alkylation of a protected dioxanone to set a key stereocenter, followed by a sequence including a boron-mediated aldol (B89426) reaction and an oxidative conversion of a 1,5-diol to form the δ-lactone ring. The crucial tetrahydrofuran ring is often formed via a stereoselective ring-closure, sometimes involving an inversion of configuration to achieve the natural product's specific stereochemistry.

The table below summarizes a representative synthetic sequence, highlighting the key reactions involved in transforming a precursor into the core structure of Altholactone (B132534).

| Step | Reaction Type | Description | Key Reagents |

| 1 | Asymmetric Epoxidation | Introduction of chirality from an achiral precursor. | Sharpless Catalyst, (+)-DET, Ti(Oi-Pr)₄ |

| 2 | Epoxide Opening | Formation of a diol. | Nucleophilic attack |

| 3 | Protection/Deprotection | Manipulation of hydroxyl groups to direct reactivity. | TBDPSCl, TBAF |

| 4 | Oxidative Cyclization | Formation of the δ-lactone ring from a diol. | PCC, NaOAc |

| 5 | Intramolecular Cyclization | Formation of the tetrahydrofuran ring. | Acid or base catalysis |

This table represents a generalized pathway; specific reagents and conditions vary between different total syntheses.

Synthesis of (−)-Isoaltholactone

(−)-Isoaltholactone is a diastereomer of altholactone, also isolated from Goniothalamus species, and it shares the characteristic styryllactone framework and biological activity profile, including antitumor properties. sciengine.comsciengine.com Its synthesis presents a similar challenge in controlling the four contiguous stereocenters of the substituted tetrahydrofuran ring.

A highly efficient stereoselective synthesis of (−)-Isoaltholactone has been achieved starting from the carbohydrate D-mannose. sciengine.comsciengine.com This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry. A key step in this synthesis involves the reaction of a protected mannofuranose derivative with phenyllithium (B1222949) to install the phenyl group, creating a diol with the syn-stereochemistry that corresponds to the C5 and C6 positions of the final product. sciengine.com

| Key Reaction | Description | Significance |

| Phenyl-lithium Addition | Addition of a phenyl group to a protected mannofuranose derivative. | Establishes the C5 phenyl substituent and adjacent hydroxyl stereocenter. sciengine.com |

| Intramolecular Cyclization | Formation of the tetrasubstituted tetrahydrofuran ring. | A crucial step, often catalyzed by gold or other acids, defining the core structure. sciengine.comnih.gov |

| Deprotection-Lactonization | A one-pot procedure to remove protecting groups and form the pyrone ring. | Increases efficiency by combining two transformations into a single step. sciengine.comresearchgate.net |

Precursors to F-Ring of Halichondrin B

Halichondrin B is a highly complex polyether macrolide isolated from the marine sponge Halichondria okadai. nih.govpsu.edu It exhibits exceptionally potent in vitro and in vivo antitumor activity, which has inspired significant efforts toward its total synthesis and the development of structurally simpler, yet potent, analogues like Eribulin. u-tokyo.ac.jp The intricate structure of Halichondrin B includes numerous stereocenters and heterocyclic rings, including a tetrahydrofuran F-ring.

Preparation of Bioactive Analogues and Synthetic Targets

Beyond its role in the total synthesis of natural products, the this compound scaffold is a valuable starting point for the creation of novel bioactive analogues and other synthetic targets.

Construction of Styryllactone Frameworks

The general styryllactone framework, characterized by the fused tetrahydrofuran and pyrone rings with a styryl substituent, is a target of significant interest due to the wide range of biological activities displayed by this class of compounds. researchgate.netsciengine.com Synthetic methodologies developed for altholactone and isoaltholactone (B1181693) are broadly applicable to the construction of other styryllactone analogues.

Key synthetic strategies often rely on an olefination approach to introduce the styryl moiety and an intramolecular cyclization to form the tetrahydrofuran ring. sciengine.com The Heck-Matsuda reaction has also been employed effectively for the arylation of chiral dihydrofurans, providing an efficient route to the core structure of molecules like (−)-isoaltholactone. sciengine.com The versatility of these methods allows for the synthesis of diverse analogues by varying the nature of the aryl group or the substituents on the heterocyclic core, facilitating structure-activity relationship studies.

Synthesis of C-Arylnucleoside Analogues

C-Arylnucleoside analogues, where a C-C bond replaces the typical C-N glycosidic bond, are of great importance as potential antiviral and antitumoral agents. nih.gov The C-C linkage provides stability against enzymatic and acid-catalyzed hydrolysis. researchgate.net The this compound core, or more specifically its furanoid glycal derivative, is a key intermediate in the synthesis of these analogues. nih.govrsc.org

Furanoid glycals are cyclic enol ethers that serve as highly versatile chiral building blocks. rsc.org The synthesis of C-arylnucleosides can be achieved through several strategies, including:

Heck Coupling: A palladium-catalyzed cross-coupling reaction between a furanoid glycal and an aryl halide is a preferred method due to its excellent regio- and stereoselectivity. nih.gov

Addition of Organometallics: The addition of aryl organometallic reagents (like phenyllithium) to ketone functionalities on the sugar ring is another common method to introduce the aryl group. nih.gov

Radical Reactions: Anomeric radicals generated from sugar derivatives can react with acceptors to form the anomeric C-C bond stereoselectively. acs.org

These strategies allow for the introduction of a phenyl or other aryl group at various positions of the ribose moiety, leading to a diverse library of C-arylnucleoside analogues for biological screening. nih.gov

Development of Substituted Tetrahydrofuran Modulators (General Synthetic Pathways)

The substituted tetrahydrofuran moiety is a crucial structural motif found in a wide array of biologically active molecules and natural products. nih.gov Its prevalence has driven the development of numerous synthetic strategies for its stereoselective construction. nih.gov this compound and its derivatives serve as versatile building blocks in the synthesis of complex molecules, particularly as key intermediates in the preparation of substituted tetrahydrofuran modulators for various biological targets, including HIV-1 protease and sodium channels. google.comrsc.org The synthetic pathways to these modulators often leverage established organic chemistry transformations, tailored to construct the polysubstituted tetrahydrofuran core with precise stereochemical control.

General synthetic approaches to substituted tetrahydrofurans can involve intramolecular nucleophilic substitution reactions (such as SN2 cyclizations of hydroxy-epoxides or halo-alcohols), as well as cycloaddition and annulation strategies. nih.gov For instance, the reaction of aldehydes with specific allylboronates can lead to the formation of highly substituted tetrahydrofurans in a stereocontrolled manner. nih.gov

A significant strategy in the development of these modulators involves the stereoselective synthesis of the core tetrahydrofuran ring, followed by functional group manipulations to introduce desired substituents. In the context of HIV-1 protease inhibitors, for example, both enantiomers of key tetrahydrofuran derivatives have been synthesized in optically active forms. rsc.org A pivotal step in these syntheses is the use of enzymatic resolution, such as a lipase-PS catalyzed reaction, to achieve the separation of enantiomers, which is critical for their biological activity. rsc.org

More complex, multi-substituted tetrahydrofuran modulators, such as those targeting sodium channels, are constructed through multi-step synthetic sequences. google.com A representative pathway can begin with the conversion of a precursor compound into a salt, for example, using quinine, in a polar solvent system which might include mixtures like dichloromethane (B109758) (DCM) and heptane, or ethyl acetate (B1210297) (EtOAc) and heptane. google.com Subsequent steps involve the systematic construction of the substituted tetrahydrofuran ring.

One documented pathway showcases the debenzylation of a benzyloxymethyl-substituted tetrahydrofuran to yield the corresponding methanol (B129727) derivative. google.com This reaction is a common deprotection step in organic synthesis.

| Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| (2R,3S,4S,5R)-5-(benzyloxymethyl)-4-(3,4-difluoro-2- methoxy-phenyl)- 2,3-dimethyl-2-(trifluoromethyl)tetrahydrofuran | Pd(OH)₂ (Degussa catalyst), H₂ (balloon), EtOH, Room Temperature, Overnight | [(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxy-phenyl)-4,5-dimethyl-5- (trifluoromethyl)tetrahydrofuran-2-yl]methanol | Not explicitly stated for this step, but part of a high-yield overall process. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (5-Phenyloxolan-2-yl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the protons in the phenyl group, the oxolane ring, and the hydroxymethyl group. For a related compound, [(2r,5s)-5-Phenyloxolan-2-yl]methanamine, the phenyl protons typically appear as a multiplet in the aromatic region (δ 7.25–7.35 ppm). The protons on the oxolane ring at positions 2 and 5 (H-2 and H-5) would also show distinct signals, with their chemical shifts and coupling constants providing insight into their relative stereochemistry (cis or trans). For instance, in a similar structure, the H-2 proton appears as a doublet of doublets at approximately 4.15 ppm, while the H-5 proton is observed as a multiplet around 3.92 ppm. The protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl group would also have specific chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, further solidifying the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, which is critical for assigning the relative stereochemistry of the substituents on the oxolane ring.

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. vulcanchem.com

Molecular Ion Peak: In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) will confirm the molecular weight of the compound. For instance, the high-resolution mass spectrometry (HRMS) of a related amine analog, [(2r,5s)-5-Phenyloxolan-2-yl]methanamine, showed a calculated m/z for [M+H]⁺ of 177.1154, with the found value being 177.1153, confirming its molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion provides a unique fingerprint that can aid in structural elucidation. Common fragmentation pathways for this molecule might include the loss of the hydroxymethyl group, cleavage of the oxolane ring, or loss of the phenyl group. Analysis of these fragment ions helps to piece together the molecular structure. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often employed to analyze the compound after separation from a mixture. mdpi.com

Chromatographic Techniques for Separation and Isomer Analysis

This compound can exist as multiple stereoisomers due to the chiral centers at positions 2 and 5 of the oxolane ring. Chromatographic techniques are essential for separating these isomers and assessing the enantiomeric and diastereomeric purity of a sample. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation of isomers. Chiral stationary phases (CSPs) are particularly effective for resolving enantiomers. For example, columns like Chiralcel OD-H are used for separating chiral compounds. The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, is critical for achieving good separation. Different isomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. lcms.czmuc.edu.cn Columns with pyrenylethyl or nitrophenylethyl groups can also be effective in separating structural isomers due to π-π interactions. nacalai.com

Gas Chromatography (GC): GC can also be used for isomer analysis, particularly for volatile derivatives of the compound. Similar to HPLC, chiral GC columns can be employed to separate enantiomers. The compound or its derivative is vaporized and passed through the column, with different isomers exhibiting different retention times.

X-ray Diffraction for Absolute Stereochemistry Determination (for crystalline derivatives)

While NMR and chromatography can determine the relative stereochemistry and separate isomers, X-ray diffraction of a single crystal is the definitive method for determining the absolute stereochemistry of a chiral molecule. wikipedia.org

Crystallization and Data Collection: To perform X-ray crystallography, a suitable single crystal of this compound or a crystalline derivative must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern of spots is collected by a detector. nih.gov

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule within the crystal lattice. wikipedia.org From this map, the positions of all the atoms in three-dimensional space can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters, thus unambiguously assigning the (R) or (S) configuration to each chiral center. nih.gov This technique has been instrumental in confirming the stereochemistry of complex molecules. mdpi.com

Theoretical and Computational Studies of 5 Phenyloxolan 2 Yl Methanol Systems

Conformational Analysis and Molecular Dynamics Simulations

The tetrahydrofuran (B95107) (THF) ring, the core scaffold of (5-phenyloxolan-2-yl)methanol, is not planar. It exists as a dynamic equilibrium of puckered conformations that interconvert rapidly at room temperature. The two most recognized conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). acs.org The substituents on the ring dictate the relative energies of these conformers and the barriers to their interconversion. For a 2,5-disubstituted THF like this compound, the substituents can occupy either pseudoaxial or pseudoequatorial positions, with the bulkier phenyl and hydroxymethyl groups generally favoring the pseudoequatorial orientation to minimize steric strain. nih.gov

Conformational analysis aims to identify the lowest energy arrangements of the molecule. In phenyl-substituted cyclic compounds, additional interactions, such as those between the phenyl group and the rest of the molecule, can influence conformational preferences. researchgate.net Computational models can calculate the relative energies of these different conformers, providing a static picture of the most stable structures.

Molecular dynamics (MD) simulations offer a more dynamic perspective. nih.govsemanticscholar.org By simulating the movements of atoms over time based on a force field, MD studies can explore the conformational landscape of this compound and its derivatives. These simulations reveal the pathways of conformational interconversion and the flexibility of the molecule in different environments, such as various solvents. While large-scale MD simulations are common for complex biological systems, the principles are applied to smaller molecules to understand their dynamic behavior and conformational sampling. bohrium.com

| Conformation | Symmetry | Description | Key Factor for this compound |

|---|---|---|---|

| Envelope | C_s | Four atoms are coplanar, and the fifth atom is out of the plane. | The position of the puckered atom relative to the substituents influences stability. |

| Twist | C_2 | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Offers an alternative low-energy conformation, often representing a transition state between envelope forms. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of complex organic reactions. nrel.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. unipd.ittsu.ru By mapping the entire potential energy surface of a reaction, a detailed, step-by-step pathway can be established.

For reactions involving the formation or modification of the tetrahydrofuran ring, DFT calculations can provide critical insights. For example, in the cobalt-catalyzed stereoselective synthesis of 2,5-disubstituted THF derivatives, DFT calculations were used to investigate the mechanism. acs.orgnih.gov The computations revealed that the reaction likely proceeds through an inner-sphere syn-attack pathway, ruling out a previously proposed cation radical intermediate. acs.orgnih.gov The calculations provided the activation energies for various steps, identifying the rate-determining and stereochemistry-determining steps.

In another example, the photochemical ring expansion of oxetanes to form tetrahydrofurans was studied using DFT. rsc.org The calculations supported a mechanism involving the formation of an ylide intermediate, which then rearranges through a diradical pathway. rsc.org These theoretical findings explain the observed reaction outcomes under metal-free conditions. Similarly, DFT has been used to study electrophilic cyclizations, providing energy profiles that explain how reactive intermediates lead to the final polysubstituted THF products. uva.es

| Reaction Type | Proposed Step | Calculated Parameter | Significance | Reference |

|---|---|---|---|---|

| Borane-Catalyzed Reductive Cycloetherification | Oxocarbenium ion reduction | Free Energy of Activation (ΔG‡) | The energy barrier for this step determines the reaction rate and stereochemical outcome. | chemrxiv.org |

| Cobalt-Catalyzed Radical Cyclization | Inner-sphere syn attack | Transition State Energy | Lower energy for this transition state compared to alternatives supports its viability as the main pathway. | acs.orgnih.gov |

| Photochemical Ring Expansion | Diradical pathway from ylide | Reaction Energy Profile | Identifies intermediates and transition states, confirming the energetic feasibility of the proposed mechanism. | rsc.org |

Stereoselectivity Prediction and Rationalization

One of the most powerful applications of computational chemistry is in predicting and explaining the stereoselectivity of chemical reactions. rsc.orgrsc.org The formation of this compound and its derivatives often involves the creation of multiple stereocenters, and controlling the stereochemical outcome is a primary goal of synthesis.

Computational models can rationalize the preference for forming one stereoisomer over another by comparing the energies of the diastereomeric transition states. According to transition state theory, the product ratio is determined by the difference in the free energies of the transition states leading to the different stereoisomers. psu.edu A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

For instance, in the borane-catalyzed synthesis of cis-2,5-disubstituted THFs, DFT calculations were performed on a simplified model system with two phenyl substituents. chemrxiv.org The results showed that the transition state leading to the cis product was 2.1 kcal/mol lower in energy than the one leading to the trans product, which is consistent with the experimentally observed high cis-selectivity. chemrxiv.org The calculations suggested that this preference arises from favorable non-covalent interactions between the catalyst and the substrate in the cis-forming transition state. chemrxiv.org

Similarly, in the 5-exo-trig cyclization of substituted 4-penten-1-oxyl radicals to form THFs, a computational model based on DFT was developed to predict diastereoselectivity. psu.edu The model, which analyzes the steric interactions in various transition state conformations resembling the final THF ring, showed an excellent correlation between computed and experimental cis-trans ratios. psu.edu This approach provides a predictive tool for designing stereoselective radical cyclizations. Computational studies have also successfully applied established qualitative models, such as those by Houk and Fleming for allylic strain, to rationalize stereoselectivity in the formation of tetrahydrofurans. uva.es

| Reaction | Computational Finding | Energy Difference (ΔΔG‡) | Predicted Outcome | Experimental Result | Reference |

|---|---|---|---|---|---|

| Borane-catalyzed reductive cycloetherification of a 1,4-diketone | Transition state for cis-product (TScis) is lower in energy than for trans-product (TStrans). | 2.1 kcal/mol | Major formation of cis-2,5-diphenyl-THF. | High cis-diastereoselectivity observed. | chemrxiv.org |

| 5-exo-trig cyclization of a substituted 4-penten-1-oxyl radical | Transition state energies calculated for pathways leading to cis and trans products. | Varies with substituent | Excellent correlation between calculated energy differences and observed product ratios. | Predicted diastereomeric ratios match experimental findings. | psu.edu |

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Synthesis of (5-Phenyloxolan-2-yl)methanol and its Derivatives

The precise control of stereochemistry is paramount, as the biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional arrangement. acs.org Consequently, a significant research frontier is the design of innovative and highly efficient catalytic systems for enantioselective synthesis.

A widely reported and effective method for constructing the chiral oxolane framework is the catalytic asymmetric 1,4-addition reaction. acs.org This strategy utilizes chiral transition metal catalysts to guide the formation of the desired stereoisomer with high fidelity. For instance, rhodium complexes featuring chiral phosphine (B1218219) ligands such as (R)-BINAP have been successfully employed to produce the precursors to oxolane derivatives with an enantiomeric excess (ee) often exceeding 90%. acs.org

Beyond this, the field is witnessing the emergence of more complex and powerful catalytic strategies. Bimetallic catalytic systems, which employ two different metals to cooperatively catalyze a reaction, are a promising avenue. For example, a dual Au(I)/chiral Sc(III) catalytic system has been developed for the asymmetric synthesis of complex heterocyclic frameworks, demonstrating the potential of combining metals to achieve unique reactivity and high stereoselectivity. Similarly, palladium-catalyzed asymmetric allylic substitutions and conjugate additions are being refined with novel, custom-designed chiral ligands. The development of new ligand classes, such as TADDOL-derived monodentate phosphoramidites and chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands, has enabled the synthesis of various chiral heterocycles with excellent yields and enantioselectivities, often up to 99% ee. chemscene.comjmchemsci.com These advanced catalytic systems represent the future of synthesizing enantiomerically pure this compound and its derivatives, offering pathways that are more efficient and selective.

Table 1: Examples of Catalytic Systems in Enantioselective Synthesis of Heterocycles

| Catalyst System | Ligand Type | Target Scaffold Example | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|